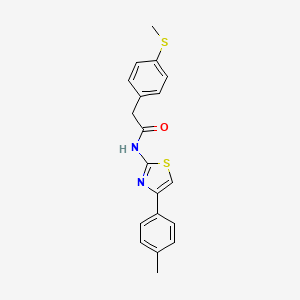
2-(4-(methylthio)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(methylthio)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide, also known as MTAPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTAPA is a thiazole derivative that has been shown to exhibit promising anti-cancer and anti-inflammatory properties.
科学研究应用
2-(4-(methylthio)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammation. In cancer research, this compound has been shown to exhibit potent anti-tumor activity by inducing apoptosis and inhibiting cancer cell proliferation. In addition, this compound has been demonstrated to be effective against multidrug-resistant cancer cells, making it a promising candidate for the treatment of drug-resistant cancers. In inflammation research, this compound has been shown to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.
作用机制
The mechanism of action of 2-(4-(methylthio)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation and inflammation. This compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis, inhibition of cancer cell proliferation, and suppression of pro-inflammatory cytokine production. In addition, this compound has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the major advantages of using 2-(4-(methylthio)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. In addition, this compound has been shown to exhibit potent anti-cancer and anti-inflammatory properties, which makes it a valuable tool for studying these diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 2-(4-(methylthio)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. In addition, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Overall, the potential therapeutic applications of this compound make it a promising candidate for further research and development.
合成方法
2-(4-(methylthio)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide can be synthesized through a multi-step process involving the reaction of 4-(methylthio)aniline with 2-bromoacetylthiazole. The resulting intermediate is then reacted with p-toluidine to yield this compound. The synthesis of this compound is a relatively straightforward process and can be achieved using standard laboratory techniques.
属性
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-13-3-7-15(8-4-13)17-12-24-19(20-17)21-18(22)11-14-5-9-16(23-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQNZAHHIUVGDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2400475.png)
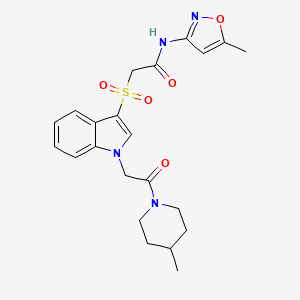

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2400481.png)
![Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2400483.png)
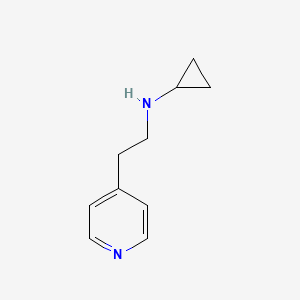
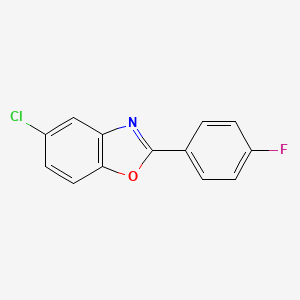
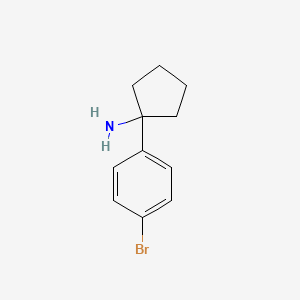
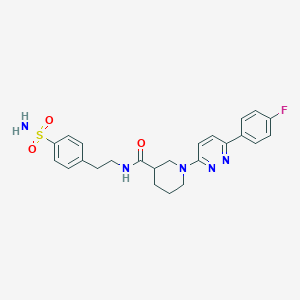
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylthio]-4-cyano-5-methylisothiazole](/img/structure/B2400492.png)
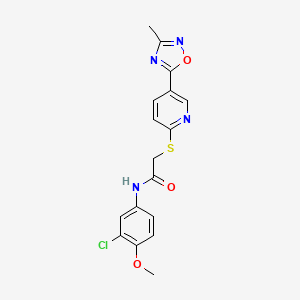
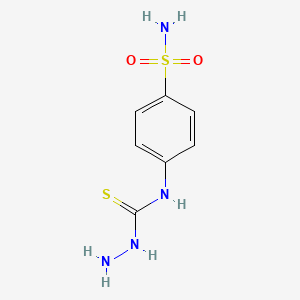
![N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2400497.png)
